A2AR-Agonist-1

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

A2AR-Agonist-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den Adenosin-A2A-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der hauptsächlich im Gehirn und in Immunzellen exprimiert wird . Nach der Bindung aktiviert er den Rezeptor, was zur Aktivierung der Adenylatcyclase und zu einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Diese Kaskade führt zur Modulation verschiedener nachgeschalteter Signalwege, darunter solche, die an Entzündungen und Neuroprotektion beteiligt sind .

Ähnliche Verbindungen:

CGS21680: Ein weiterer potenter A2A-Rezeptoragonist mit ähnlichen neuroprotektiven Eigenschaften.

ATL146e: Ein selektiver A2A-Rezeptoragonist, der für seine entzündungshemmenden Wirkungen bekannt ist.

ATL313: Ein oral aktiver A2A-Rezeptoragonist mit therapeutischem Potenzial.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine duale Aktivität als sowohl A2A-Rezeptoragonist als auch Agonist des Equilibrativen Nukleosidtransporters 1 aus, was ihn zu einer vielseitigen Verbindung für verschiedene Forschungsanwendungen macht .

Wirkmechanismus

Target of Action

A2AR-agonist-1, also known as N-(2-(1H-Indol-3-yl)ethyl)adenosine, is a potent agonist of the Adenosine A2A Receptor (A2AR) and Equilibrative Nucleoside Transporter 1 (ENT1) . A2AR is a G protein-coupled receptor (GPCR) that plays a central role in a broad range of physiological processes, including sleep regulation, angiogenesis, and modulation of the immune system .

Mode of Action

The this compound interacts with its targets, A2AR and ENT1, by binding to them. This binding induces key conformational changes in A2AR, which are central to signal transduction . The activation of A2AR by the agonist facilitates G protein coupling and ultimately signal transduction .

Biochemical Pathways

The activation of A2AR leads to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This PKA-dependent pathway is responsible for the down-modulation of inflammatory networks and tissue injury . The activation of A2AR can also lead to PKA-independent pathways .

Pharmacokinetics

The bioavailability of this compound is likely influenced by its interaction with ent1, a transporter that facilitates the uptake of nucleosides and their analogs across cell membranes .

Result of Action

The activation of A2AR by this compound can have various molecular and cellular effects. For instance, it can modulate the immune response and inflammation, potentially providing therapeutic benefits in a variety of pathophysiological conditions, including sleep disorders, cancer, and dementia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inflammatory environment can have a strong impact on the effect of this compound on the Th17 autoimmune response . Moreover, the lipid environment in which A2AR is embedded can influence the receptor’s conformational landscape and thus its activation by this compound .

Biochemische Analyse

Biochemical Properties

N-(2-(1H-Indol-3-yl)ethyl)adenosine interacts with the adenosine A2A receptor, which is a member of the G protein-coupled receptor family . The activation of A2AR by N-(2-(1H-Indol-3-yl)ethyl)adenosine leads to the accumulation of intracellular levels of cAMP generated by the enzyme adenylyl cyclase (AC) . This triggers the activation of protein kinase cAMP-dependent (PKA) and subsequently activation of cAMP responsive element-binding protein (CREB), which in turn inhibits NF-κB .

Cellular Effects

The activation of A2AR by N-(2-(1H-Indol-3-yl)ethyl)adenosine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the accumulation of AMP (cAMP) and released peptides from sensory neurons, resulting in constitutive activation of pain .

Molecular Mechanism

The molecular mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)adenosine involves its binding interactions with the adenosine A2A receptor . This binding facilitates G protein coupling and ultimately signal transduction . The activation of A2AR by N-(2-(1H-Indol-3-yl)ethyl)adenosine leads to an increase in intracellular cAMP levels, which in turn activates PKA and CREB .

Temporal Effects in Laboratory Settings

The effects of N-(2-(1H-Indol-3-yl)ethyl)adenosine on the adenosine A2A receptor have been studied using unbiased microsecond-length Molecular Dynamics (MD) simulations . These studies have shown that the receptor transitions to an intermediate conformation when bound with N-(2-(1H-Indol-3-yl)ethyl)adenosine .

Dosage Effects in Animal Models

The effects of N-(2-(1H-Indol-3-yl)ethyl)adenosine vary with different dosages in animal models . For instance, it has been shown that the blockade of the A2A receptor before the start of the pathogenic process is neuroprotective, as it prevents light-induced retinal damage .

Metabolic Pathways

N-(2-(1H-Indol-3-yl)ethyl)adenosine is involved in the adenosine signaling pathway . This pathway involves the activation of adenylyl cyclase, which leads to the production of cAMP. The increase in cAMP levels then activates PKA, which subsequently activates CREB .

Transport and Distribution

N-(2-(1H-Indol-3-yl)ethyl)adenosine is transported and distributed within cells and tissues through its interaction with the adenosine A2A receptor . This receptor is widely distributed throughout the body, from the central nervous system to peripheral organs .

Subcellular Localization

The adenosine A2A receptor, with which N-(2-(1H-Indol-3-yl)ethyl)adenosine interacts, is an integral membrane protein . It possesses seven transmembrane alpha helices, as well as an extracellular N-terminus and an intracellular C-terminus . The A2A receptor binds with the Gs protein at the intracellular site of the receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of A2AR-agonist-1 typically involves the reaction of adenosine with an indole derivativeThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: A2AR-Agonist-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Indol-Einheit kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um ihre pharmakologischen Eigenschaften zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga, die jeweils unterschiedliche pharmakologische Profile aufweisen .

Vergleich Mit ähnlichen Verbindungen

CGS21680: Another potent A2A receptor agonist with similar neuroprotective properties.

ATL146e: A selective A2A receptor agonist known for its anti-inflammatory effects.

ATL313: An orally active A2A receptor agonist with therapeutic potential.

Uniqueness of A2AR-agonist-1: this compound stands out due to its dual activity as both an A2A receptor agonist and an Equilibrative Nucleoside Transporter 1 agonist, making it a versatile compound for various research applications .

Eigenschaften

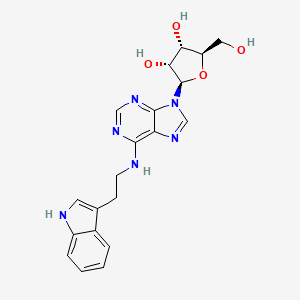

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNEMXXKWZPHR-WVSUBDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961808 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41552-95-8 | |

| Record name | Adenosine, N-(2-(1H-indol-3-yl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

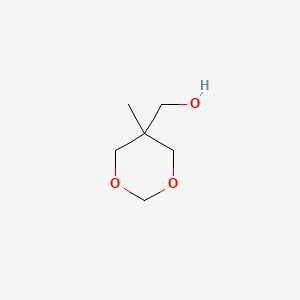

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)